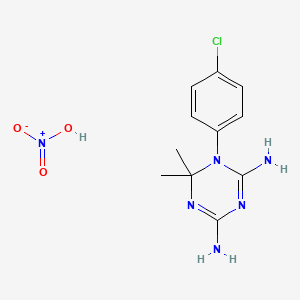
Monocrotophos-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monocrotophos-d6 is a deuterium-labeled analog of monocrotophos, an organophosphate insecticide widely used in agriculture. The deuterium labeling is used for analytical purposes, particularly in studies involving mass spectrometry. Monocrotophos itself is known for its effectiveness against a broad spectrum of insect pests, making it a valuable tool in pest management.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of monocrotophos-d6 involves the incorporation of deuterium atoms into the monocrotophos molecule. This can be achieved by using deuterated reagents in the synthesis process. One common method involves the reaction of deuterated trimethyl phosphite with 2-chloroacetoacetic acid monomethyl amide under elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the purity of the final product. The use of deuterated solvents and reagents is critical in this process.
Analyse Des Réactions Chimiques
Types of Reactions: Monocrotophos-d6, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-methylacetoacetamide and dimethyl phosphate.
Oxidation and Reduction: These reactions can alter the functional groups within the molecule, affecting its insecticidal properties.
Substitution: Various nucleophiles can replace the functional groups in this compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out under alkaline conditions using sodium hydroxide.
Oxidation: Can be performed using oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed:
Hydrolysis: N-methylacetoacetamide and dimethyl phosphate.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Monocrotophos-d6 is primarily used in scientific research for the following purposes:
Analytical Chemistry: The deuterium labeling allows for precise tracking and quantification in mass spectrometry studies.
Environmental Studies: Used to study the degradation and environmental fate of monocrotophos.
Toxicology: Helps in understanding the metabolic pathways and toxicity of monocrotophos in biological systems.
Agricultural Research: Used to develop and test new formulations and application methods for pest control.
Mécanisme D'action
Monocrotophos-d6, like monocrotophos, exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons, which ultimately results in paralysis and death of the insect .
Comparaison Avec Des Composés Similaires
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Malathion: Also an organophosphate, but with a slightly different chemical structure and lower toxicity to mammals.
Chlorpyrifos: Widely used organophosphate with a broader spectrum of activity.
Uniqueness of Monocrotophos-d6: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for analytical and research purposes. This labeling allows for more accurate tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
1795136-77-4 |
|---|---|
Formule moléculaire |
C7H14NO5P |
Poids moléculaire |
229.201 |
Nom IUPAC |
[(E)-4-(methylamino)-4-oxobut-2-en-2-yl] bis(trideuteriomethyl) phosphate |
InChI |
InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+/i3D3,4D3 |
Clé InChI |
KRTSDMXIXPKRQR-DMEHDTLASA-N |
SMILES |
CC(=CC(=O)NC)OP(=O)(OC)OC |
Synonymes |
Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester; 3-Hydroxy-N-methyl-cis-crotonamide Dimethyl-d6 Phosphate; Apadrin-d6; Azodrin-d6; Azodrin 202R-d6; Azodrin 60-d6; C 1414-d6; Corophos-d6; Croton 36-d6; Kadett 36-d6; Mo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





